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molecular formula C18H30O2 B8294174 4-(3,5-Di-t-butyl-4-hydroxyphenyl) butane-2-ol

4-(3,5-Di-t-butyl-4-hydroxyphenyl) butane-2-ol

Cat. No. B8294174
M. Wt: 278.4 g/mol
InChI Key: BWCNGTZERRHPRL-UHFFFAOYSA-N
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Patent
US04029713

Procedure details

4(3,5-di-t-butyl-4-hydroxyphenyl) butane-2-ol was prepared by catalytic hydrogenation of 84.8 grams of 4-(3,5-di-t-butyl-4-hydroxyphenyl) butane-2-one in 400 milliliters of ethanol solvent in the presence of 10 grams of copper chromite catalyst at 150° C., and 1000 pounds per square inch pressure in a 1-liter autoclave. Reduction was complete in three hours. The catalyst was filtered off and the filtrate was evaporated. The residue was crystallized by the addition of hexane to yield 82.9 grams of a white solid product (97 percent yield) having a melting point between 64° C. and 66° C.
Quantity
84.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH2:16][CH2:17][C:18](=[O:20])[CH3:19])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Cr]([O-])([O-])=O.[Cu+2]>[C:12]([C:9]1[CH:8]=[C:7]([CH2:16][CH2:17][CH:18]([OH:20])[CH3:19])[CH:6]=[C:5]([C:1]([CH3:3])([CH3:2])[CH3:4])[C:10]=1[OH:11])([CH3:15])([CH3:13])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
84.8 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 g
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized by the addition of hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(C)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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